N-[[(6-methyl-2-pyridinyl)imino](phenyl)methyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-N-(6-methylpyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C19H17N3O2S/c1-15-9-8-14-18(20-15)21-19(16-10-4-2-5-11-16)22-25(23,24)17-12-6-3-7-13-17/h2-14H,1H3,(H,20,21,22) |
InChI Key |
NPIPMSWNTCCXSB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide involves several steps. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide can be compared with similar compounds such as:
N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide derivatives: These compounds have similar structures but different substituents, which can alter their chemical and biological properties.
Other sulfonamide compounds: These include sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.
The uniqueness of N-[(6-methyl-2-pyridinyl)iminomethyl]benzenesulfonamide lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
